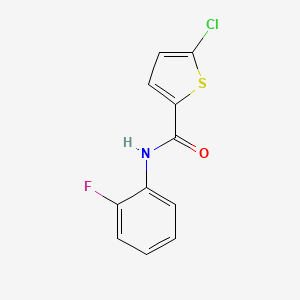

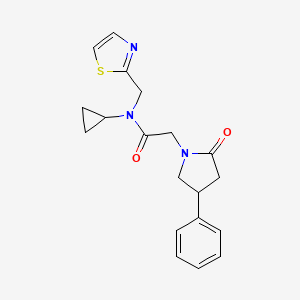

5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide involves various chemical reactions, including condensation and catalyzed solvent-free reactions. For instance, solvent-free synthesis and microwave irradiation have been used for synthesizing (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives, indicating a method that might be applicable to the synthesis of closely related compounds (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal diffraction. For example, a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined to belong to the monoclinic space group P21/n with specific cell parameters, indicating the detailed molecular structure that can be expected for 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide (Li et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide derivatives typically include various substitutions and condensation reactions, offering insights into the compound's reactivity and potential for modifications. The synthesis of related compounds often involves nucleophilic displacement and intramolecular cyclization, showcasing the compound's chemical versatility (Androsov, 2008).

科学的研究の応用

Fluorescent Probes for Detection of Chemical Agents

Research into thiophene derivatives has led to the development of novel fluorescent probes. For instance, a study by Huo et al. (2019) describes a highly selective and sensitive fluorescence "light-up" probe for the detection of nerve agent mimics, showcasing the potential of thiophene compounds in creating sensors for hazardous substances (Huo et al., 2019).

Corrosion Inhibition

Compounds similar to 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide have been investigated for their corrosion inhibition properties. Fouda et al. (2020) explored the inhibition action of methoxy-substituted phenylthienyl benzamidines on carbon steel, demonstrating the utility of such compounds in protecting metals in aggressive environments (Fouda et al., 2020).

Pharmacological Aspects

The synthesis of various thiophene derivatives and their pharmacological evaluations have been a subject of interest. Ikram et al. (2015) reported on thiophene molecules studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting the potential of thiophene-based compounds in medicinal applications (Ikram et al., 2015).

Antipathogenic Activity

The synthesis and antipathogenic activities of new thiourea derivatives, including those with chloro- and fluoro-substituted phenyl groups, have been examined. Limban et al. (2011) highlighted the significant antimicrobial properties of these compounds, especially against strains known for biofilm growth, underlining the importance of such studies in developing new antimicrobial agents (Limban et al., 2011).

特性

IUPAC Name |

5-chloro-N-(2-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNOS/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPIVWSMTOBJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)

![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)